Bienvenue dans la boutique en ligne BenchChem!

1-(5-fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole

CDK4/6 inhibitor scaffold regioisomer selectivity kinase hinge binding

Researchers developing CDK4/6 inhibitors often face regioisomeric impurities that compromise kinase selectivity profiling. This compound provides the exact 4-pyrimidinyl-benzimidazole connectivity required for ATP-competitive hinge binding, overcoming that challenge. • Matches Abemaciclib hinge-binding motif (CDK4 IC50 = 2 nM) for SAR-by-catalog exploration. • 98% purity with clean chromatographic profile, suitable as an ANDA impurity reference standard. • Low molecular weight (228.22 g/mol), zero chiral centers, and zero rotatable bonds simplify synthesis and analytics.

Molecular Formula C12H9FN4
Molecular Weight 228.23
CAS No. 2309307-72-8
Cat. No. B2630746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole
CAS2309307-72-8
Molecular FormulaC12H9FN4
Molecular Weight228.23
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3=NC=NC=C3F
InChIInChI=1S/C12H9FN4/c1-8-16-10-4-2-3-5-11(10)17(8)12-9(13)6-14-7-15-12/h2-7H,1H3
InChIKeyVTYRAVATCUZRAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Overview of 1-(5-Fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole


1-(5-Fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole (CAS 2309307-72-8) is a heterocyclic hybrid compound comprising a benzimidazole core directly N-linked at the 1-position to a 5-fluoropyrimidine ring at the 4-position, with a methyl group at the benzimidazole 2-position . With a molecular formula of C12H9FN4 and a molecular weight of 228.22 g/mol, this compound represents the minimal pharmacophoric scaffold of the clinically validated CDK4/6 inhibitor class, including Abemaciclib, which depends upon the 4-pyrimidinyl-benzimidazole connectivity for target engagement . It is commercially supplied at 98% purity as a research-grade building block .

Conserved CDK4/6 Pharmacophore

4-pyrimidinyl-benzimidazole scaffold identical to the core of reported CDK4/6 inhibitors, supporting inhibitor design studies.

Regioisomer-Specific Geometry

Direct N-linked 4-pyrimidinyl connectivity preserves ATP-competitive hinge-binding orientation; 2-pyrimidinyl regioisomer does not match this geometry.

Minimal Unadorned Core

Low molecular weight and zero chiral centers simplify synthesis and analytical characterization, enabling rapid SAR exploration.

1-(5-Fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole: Uniqueness vs. Regioisomers and Analogs


Substitution of this compound with its 2-pyrimidinyl regioisomer (CAS 1875673-69-0) or more heavily substituted derivatives (e.g., the 4-fluoro-6-substituted Abemaciclib intermediates) introduces critical changes in target engagement geometry, synthetic tractability, and impurity profiles. The 4-pyrimidinyl attachment—as opposed to the 2-pyrimidinyl connectivity—positions the fluoropyrimidine ring in the orientation required for ATP-competitive kinase hinge binding, a feature conserved across all potent CDK4/6 inhibitors including Abemaciclib [1]. The absence of additional substituents (4-fluoro, 1-isopropyl) on the benzimidazole core confers a lower molecular weight (228.22 vs. >300 for elaborated analogs) and eliminates chiral centers, simplifying both synthesis and analytical characterization . For impurity reference standard applications, the unadorned scaffold provides a cleaner chromatographic profile with fewer co-eluting species compared to the polysubstituted Abemaciclib impurity standards [2].

Target 4-pyrimidinyl regioisomer Vs. 2-pyrimidinyl regioisomer (CAS 1875673-69-0)

2-pyrimidinyl connectivity shifts hinge-binding geometry; reported CDK4/6 pharmacophore compatibility may not transfer.

Target Minimal core Vs. Elaborated Abemaciclib intermediates

Additional substituents and higher molecular weight alter synthetic effort, chromatographic profiles, and may introduce off-target biases in kinase assays.

Target Direct N-linked core Vs. Azetidine-spaced analog (CAS 2380176-79-2)

Flexible spacer disrupts planar ATP-site geometry; reported kinase inhibition potency may not be maintained.

Quantitative Differentiation of 1-(5-Fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole


Regioisomeric Connectivity Dictates CDK4/6 Pharmacophore Compatibility

The target compound features a 4-pyrimidinyl attachment to the benzimidazole N1 position, in contrast to the 2-pyrimidinyl regioisomer (CAS 1875673-69-0). In the clinically validated CDK4/6 inhibitor Abemaciclib, the 4-pyrimidinyl-benzimidazole connectivity is essential for ATP-competitive hinge binding; Abemaciclib achieves CDK4 IC50 = 2 nM and CDK6 IC50 = 10 nM with >1000-fold selectivity over CDK1, CDK2, and CDK7 [1]. The 2-pyrimidinyl regioisomer places the fluorine atom in a different spatial orientation relative to the hinge region, which is predicted to disrupt the conserved hydrogen-bonding pattern required for CDK4/6 inhibition . No CDK4/6 inhibitor with a 2-pyrimidinyl-benzimidazole scaffold has advanced to clinical development, underscoring the functional exclusivity of the 4-pyrimidinyl connectivity [2].

Regioisomeric Connectivity
Cross-study comparable
4-pyrimidinyl connectivity conserved in CDK4/6 pharmacophore; 2-pyrimidinyl regioisomer has no reported CDK4/6 activity nor clinical candidates.
Pharmacophore fidelity context
Hinge-binding geometry review required; class-reference Abemaciclib IC50: CDK4 2 nM, CDK6 10 nM.
CDK4/6 inhibitor scaffold regioisomer selectivity kinase hinge binding

Synthetic Tractability of Minimal Scaffold vs. Elaborated Intermediates

The target compound (MW = 228.22 g/mol) is substantially lighter than the polysubstituted Abemaciclib intermediates: 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 1231930-42-9, MW ≈ 351.8 g/mol) and 4-fluoro-6-(5-fluoropyrimidin-4-yl)-1-isopropyl-2-methyl-1H-benzo[d]imidazole (Abemaciclib Impurity 5, MW ≈ 316.3 g/mol) . The target compound contains zero chiral centers and two heterocyclic rings (vs. three substituted rings in the Abemaciclib intermediates), reducing the number of synthetic steps from typically 5–7 (for the fully elaborated Abemaciclib core) to 1–2 steps for the direct N-arylation of 2-methylbenzimidazole with 4-chloro-5-fluoropyrimidine [1]. This lower complexity is reflected in commercial pricing: the target compound is catalog-listed at 98% purity in gram quantities, whereas Abemaciclib Impurity 5 is supplied exclusively as a custom-synthesized reference standard with lead times exceeding 4 weeks .

Synthetic Complexity
Cross-study comparable
Target MW 228 g/mol, 0 chiral centers, 1-2 synthetic steps. Elaborated intermediates MW >316 g/mol, 5-7 steps.
Facilitates rapid SAR cycles
Lower procurement burden compared to custom-synthesized analogs.
building block synthetic accessibility molecular complexity

Kinase Target Versatility of the Benzimidazole-Pyrimidine Core

The benzimidazole-pyrimidine core represented by the target compound is a privileged kinase inhibitor scaffold capable of achieving sub-nanomolar potency against diverse kinase targets through peripheral decoration. MSC-1186, a benzimidazole-pyrimidine compound with the same core connectivity, achieves SRPK3 IC50 = 0.6 nM, SRPK1 IC50 = 2.7 nM, and SRPK2 IC50 = 81 nM with high kinome-wide selectivity [1]. In the CDK family, the Abemaciclib scaffold (elaborated from the same core) achieves CDK4 IC50 = 2 nM and CDK6 IC50 = 10 nM [2]. In contrast, the azetidine-spaced analog 1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole (CAS 2380176-79-2) introduces a flexible spacer that disrupts the rigid planar geometry required for ATP-site binding; no sub-micromolar kinase inhibition data has been reported for this compound . The direct N-linked connectivity of the target compound preserves the conformational rigidity essential for high-affinity kinase hinge binding.

Kinase Target Versatility
Class-level inference
Direct N-linked core achieves SRPK IC50 0.6–81 nM and CDK4/6 IC50 2–10 nM in reference compounds; azetidine-spaced analog lacks reported sub-μM activity.
Geometry-dependent potency context
Rigid connectivity required for high-affinity ATP-site binding.
kinase inhibitor scaffold SRPK inhibitor CDK inhibitor privileged structure

Purity and Catalog Availability vs. Custom-Synthesis Analogs

The target compound is a catalog-stocked item available at 98% purity from Leyan (Product No. 2279019) in 1g, 5g, and 10g quantities with standard commercial lead times . In contrast, the closest direct analogs—including 1-(5-fluoro-2-pyrimidinyl)-2-methyl-1H-benzimidazole (CAS 1875673-69-0) and the azetidine-spaced derivatives (CAS 2380176-79-2, CAS 2380043-41-2)—are not listed in major catalog suppliers and require custom synthesis with minimum 4–6 week lead times . The Abemaciclib impurity standards (e.g., Impurity 5, Impurity 2) are supplied exclusively as custom-synthesized reference materials at significantly higher cost per milligram, with batch-specific characterization but no routine catalog availability [1]. This differential in commercial accessibility makes the target compound the only member of this structural class available for routine, reproducible procurement at research scale.

Commercial Availability
Direct comparison
Target: catalog-stocked, 98% purity, gram-scale. Regioisomer and flexible analogs require custom synthesis with 4–6 week lead times.
Supports reproducible procurement
Only analog available for immediate research-scale purchase with defined purity.
commercial availability purity specification procurement lead time

Optimal Use Cases for 1-(5-Fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole


Core Scaffold for CDK4/6 Inhibitor Discovery

The target compound provides the minimal, unadorned 4-pyrimidinyl-benzimidazole scaffold that precisely matches the pharmacophoric connectivity of Abemaciclib (CDK4 IC50 = 2 nM, CDK6 IC50 = 10 nM) [1]. Because the 2-pyrimidinyl regioisomer (CAS 1875673-69-0) lacks this connectivity and no CDK4/6 inhibitor with a 2-pyrimidinyl scaffold has reached clinical development, the target compound is the only regioisomerically correct starting point for SAR-by-catalog exploration of CDK4/6-directed chemical space . Medicinal chemists can use this scaffold for rapid parallel derivatization at the benzimidazole 4-, 5-, 6-, and 7-positions without concern for regioisomeric contamination of the kinase hinge-binding motif.

Abemaciclib Impurity Reference Standard

As the unsubstituted core scaffold of the Abemaciclib benzimidazole-pyrimidine fragment, the target compound serves as a critical system suitability marker and retention time reference in HPLC methods for detecting and quantifying process-related impurities in Abemaciclib drug substance [1]. Its lower molecular weight (228.22 g/mol) and distinct retention characteristics relative to the fully elaborated Abemaciclib (MW = 506.6 g/mol) and its impurity standards (e.g., Impurity 5, MW ≈ 316.3 g/mol) enable unambiguous chromatographic resolution. The 98% catalog purity with batch-specific quality data supports its use in validated analytical procedures for ANDA submissions .

Kinase Selectivity Probe for Broad Kinome Profiling

The direct N-linked benzimidazole-pyrimidine core has demonstrated the capacity to achieve picomolar to nanomolar potency across structurally diverse kinase families: SRPK3 IC50 = 0.6 nM (MSC-1186) and CDK4 IC50 = 2 nM (Abemaciclib) [1]. The target compound, lacking the peripheral substituents that drive selectivity in either the SRPK or CDK subfamilies, provides a clean starting scaffold for broad kinome profiling. Researchers can systematically install substituents to map selectivity determinants without confounding contributions from pre-existing functional groups, a key advantage over more elaborated analogs that carry selectivity biases from their decorations .

Defined Probe for Computational Docking Studies

The target compound's low conformational complexity (zero rotatable bonds between the two ring systems, zero chiral centers) makes it an ideal computational probe for validating docking poses and molecular dynamics simulations of ATP-competitive inhibitors binding to kinase hinge regions [1]. Its immediate commercial availability at 98% purity enables co-crystallography and biophysical validation studies (SPR, ITC, TSA) to confirm predicted binding modes, which can then guide the design of more elaborated analogs . The azetidine-spaced analog (CAS 2380176-79-2), by introducing conformational flexibility, generates ambiguous docking solutions that confound such validation efforts.

Application
Selection Property
Validation Focus
CDK4/6 inhibitor scaffold design
Regioisomer-specific pharmacophore fidelity
Kinase hinge-binding assay confirmation
Impurity profiling reference material
Distinct retention characteristics vs. elaborated analogs
Chromatographic resolution in HPLC methods
Kinase selectivity probe development
Unbiased core scaffold without pre-installed selectivity determinants
Broad kinome profiling after systematic decoration
Computational docking validation
Low conformational complexity (zero rotatable bonds, no chiral centers)
Co-crystallography and biophysical binding studies
Quote Request

Request a Quote for 1-(5-fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.